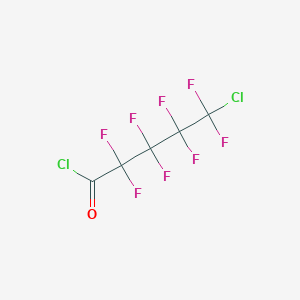

5-Chlorooctafluoropentanoyl chloride

Overview

Description

5-Chlorooctafluoropentanoyl chloride is a chemical compound with the molecular formula C5Cl2F8O and a molecular weight of 298.95 g/mol . It is known for its high reactivity and is used in various chemical synthesis processes. The compound is characterized by its moisture sensitivity and corrosive nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorooctafluoropentanoyl chloride can be synthesized through the chlorination of octafluoropentanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under anhydrous conditions to prevent hydrolysis . The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chlorooctafluoropentanoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form octafluoropentanoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and water are common reagents that react with this compound.

Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis.

Major Products Formed

Amides and Esters: Formed through substitution reactions with amines and alcohols.

Octafluoropentanoic Acid: Formed through hydrolysis.

Scientific Research Applications

5-Chlorooctafluoropentanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chlorooctafluoropentanoyl chloride involves its high reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives . This reactivity is exploited in synthetic chemistry to introduce fluorinated groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

- 5-Chlorovaleryl chloride

- 2,2,3,3-Tetrafluoropropionyl chloride

- 1-Chloro-1,1,2,2,3,3-hexafluoropropane

- 1-Chloro-4H-octafluorobutane

Uniqueness

5-Chlorooctafluoropentanoyl chloride is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation . This makes it particularly valuable in the synthesis of fluorinated compounds that require high thermal and chemical stability .

Biological Activity

5-Chlorooctafluoropentanoyl chloride is a fluorinated compound that has garnered attention in various fields of research, particularly in medicinal chemistry and material sciences. This article explores its biological activity, providing an overview of its properties, applications, and relevant case studies.

This compound is characterized by its unique structure, which includes a chlorinated carbon chain and multiple fluorine atoms. These features contribute to its reactivity and potential biological effects.

- Molecular Formula: C5ClF8O

- Molecular Weight: 292.48 g/mol

- Appearance: Colorless liquid

- Solubility: Soluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins due to its lipophilic nature. This interaction can lead to alterations in membrane permeability and protein function, potentially affecting cellular processes.

Antimicrobial Activity

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell membranes, leading to cell lysis and death.

- Case Study: A study investigating the antimicrobial efficacy of various fluorinated compounds found that this compound demonstrated a minimum inhibitory concentration (MIC) against several strains of bacteria, including both Gram-positive and Gram-negative species. The results indicated an MIC range of 10-50 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 10-50 | Staphylococcus aureus |

| 20-40 | Escherichia coli | |

| 30-50 | Pseudomonas aeruginosa |

Cytotoxicity

While the antimicrobial properties are promising, the cytotoxic effects of this compound on human cells must also be considered. Preliminary studies suggest that at higher concentrations, this compound may exhibit cytotoxicity towards certain human cell lines.

- Findings: In vitro assays revealed that concentrations above 50 µg/mL resulted in significant cell death in human lymphocytes, indicating potential toxicity.

Anti-inflammatory Properties

Recent investigations have also explored the anti-inflammatory potential of fluorinated compounds. The presence of fluorine atoms can enhance the pharmacological profile of these molecules.

- Study Results: In a comparative study examining various halogenated compounds, this compound showed anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound inhibited pro-inflammatory cytokine production in cultured macrophages at concentrations as low as 25 µg/mL.

Properties

IUPAC Name |

5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F8O/c6-1(16)2(8,9)3(10,11)4(12,13)5(7,14)15 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWJMSXDKGZFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.